1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene
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Overview
Description
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is an organic compound characterized by a cyclopentene ring attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentene with 3,5-dimethoxybenzaldehyde in the presence of a catalyst such as palladium on activated charcoal. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ozone (O3), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on activated charcoal
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of methoxy groups can enhance its binding affinity and specificity . Additionally, the compound’s structural features allow it to participate in various chemical reactions, contributing to its diverse range of effects .
Comparison with Similar Compounds
1-(Cyclopent-1-en-1-yl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a benzene ring.
(2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanone: Contains additional methoxy groups and a different substitution pattern.
Uniqueness: 1-(Cyclopent-1-en-1-yl)-3,5-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentene ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
88418-33-1 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(cyclopenten-1-yl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C13H16O2/c1-14-12-7-11(8-13(9-12)15-2)10-5-3-4-6-10/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
ODFOSWCGOSQYBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CCCC2)OC |
Origin of Product |
United States |
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